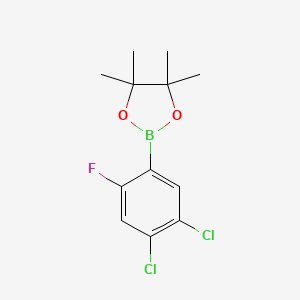

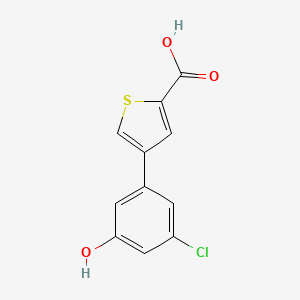

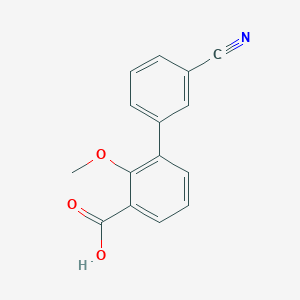

![molecular formula C15H11Cl3O3 B1422234 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-88-3](/img/structure/B1422234.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Descripción general

Descripción

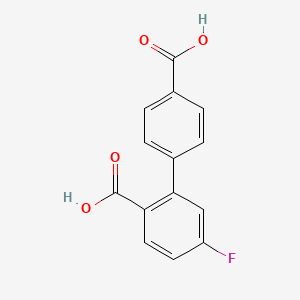

“4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H11Cl3O3 . It is related to “2,6-Dichlorobenzyl chloride”, which is used in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene .

Molecular Structure Analysis

The molecular structure of “4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” consists of 15 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms . The average mass of the molecule is 345.605 Da, and the monoisotopic mass is 343.977386 Da .Aplicaciones Científicas De Investigación

Role in Orexin-1 Receptor Mechanisms

Orexins and their receptors modulate various physiological processes including feeding, arousal, stress, and drug abuse. GSK1059865, a selective antagonist of Orexin-1 Receptor (OX1R), demonstrated its role in reducing binge eating for highly palatable food in a rat model, without affecting standard food intake or inducing sleep. This suggests that selective antagonism at OX1R could represent a new pharmacological treatment avenue for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Evaluation of Selective Estrogen Receptor Modulators

A study investigated the synthesis and evaluation of selective estrogen receptor modulators (SERMs), which show estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. The study found that certain structural modifications resulted in substantial increases in estrogen antagonist potency, suggesting the potential of these compounds in addressing conditions influenced by estrogen receptors (Palkowitz et al., 1997).

Evaluation of Oxime Reactivators in Organophosphate Poisoning

Oxime reactivators play a critical role as antidotes in organophosphate poisoning, restoring the function of inhibited acetylcholinesterase. The study evaluated the pharmacokinetics, behavioral, and cardiovascular safety of methoxime and other oxime salts in nonhuman primates, indicating their potential as broad-spectrum acetylcholinesterase reactivators (Moffett et al., 2018).

Metabolic Analysis in Rat Models

Studies have examined the metabolic pathways of various compounds in rat models, exploring their potential implications in pharmacology and toxicology. These studies shed light on the metabolism of compounds like 3'-methyl-4-(methylamino)azobenzene and 3'-methyl-4-(dimethylamino)azobenzene, offering insights into their biological transformations and potential impacts on health (Mori et al., 1979; Mori et al., 1978).

Dermal Administration and Disposition Studies

Benzophenone-3 (BZ-3), a UV absorber, has been studied for its disposition after dermal administration in rats. Understanding the absorption, metabolism, and elimination of such compounds can inform their safe use in consumer products like sunscreens and cosmetics (Okereke et al., 1994).

Propiedades

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVLVVDVIDIXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.